N,N'-Dimethyl-N,N'-dinitrosophthalamide

Description

Chemical Structure and Properties

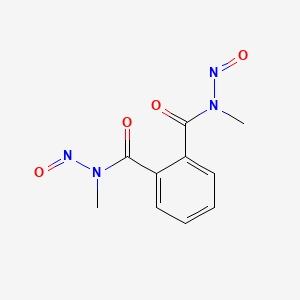

N,N′-Dimethyl-N,N′-dinitrosophthalamide (CAS: 868-85-9) is a nitroso-functionalized diamide derived from phthalic acid. Its molecular structure consists of a phthalamide backbone (1,2-benzenedicarboxamide) substituted with methyl and nitroso (-N=O) groups at the nitrogen atoms . This compound is primarily utilized as a blowing agent in rubber compositions, where it decomposes to release nitrogen gas, enabling the formation of porous structures in materials like tyres .

Properties

CAS No. |

3851-16-9 |

|---|---|

Molecular Formula |

C10H10N4O4 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

1-N,2-N-dimethyl-1-N,2-N-dinitrosobenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C10H10N4O4/c1-13(11-17)9(15)7-5-3-4-6-8(7)10(16)14(2)12-18/h3-6H,1-2H3 |

InChI Key |

GOOMUPCAOADBSA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1C(=O)N(C)N=O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N,N’-dinitrosophthalamide typically involves the reaction of phthalamide with nitrosating agents in the presence of dimethylamine. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the nitrosation process.

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N,N’-dinitrosophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-dinitrosophthalamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N,N’-Dimethyl-N,N’-dinitrosophthalamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N,N’-dinitrosophthalamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitroso Compounds

N,N′-Dinitroso-N,N′-dimethylterephthalamide

- Structure : Differs in the backbone (terephthalic acid vs. phthalic acid), resulting in para-substitution on the benzene ring instead of ortho.

- Applications : Similar use as a blowing agent but may exhibit distinct decomposition kinetics due to steric and electronic differences .

Nitrosodimethylamine (NDMA, CAS 62-75-9)

- Structure: A simpler nitrosamine (CH₃-N(NO)-CH₃) without an aromatic backbone.

- Toxicity: Highly carcinogenic, with a TD₅₀ (rat) of 0.1 mg/kg/day, significantly lower than N,N′-dimethyl-N,N′-dinitrosophthalamide (TD₅₀ = 105 mg/kg/day) .

- Applications: Not used industrially due to toxicity; primarily a hazardous byproduct in pharmaceuticals and water treatment .

Blowing Agents

Azodicarbonamide (CAS 123-77-3)

- Structure : Contains azo (-N=N-) and carbonyl groups.

- Decomposition Products: Releases nitrogen, carbon monoxide, and ammonia.

- Applications : Common in plastics and food packaging but faces regulatory restrictions due to CO emissions .

Benzenesulphonyl Hydrazide

Diamides in Coordination Chemistry

N,N′-Dimethyl-N,N′-dioctyldiglycolamide

- Structure : Glycolamide backbone with octyl chains.

- Applications : Extracts actinides and lanthanides in nuclear waste treatment.

- Comparison : Lacks nitroso groups; stability and selectivity arise from ether-oxygen coordination sites .

N,N′-Dimethyl-N,N′-bis(2-pyridylmethyl)ethylenediamine (mep)

- Structure : Ethylenediamine backbone with pyridyl and methyl groups.

- Applications : Ligand for manganese complexes in catalytic epoxidation reactions.

- Reactivity: Pyridyl donors enhance metal-binding efficiency, unlike nitroso groups in the target compound .

Data Tables

Table 1: Physicochemical and Toxicological Comparison

| Compound | Molecular Weight | Decomposition Products | TD₅₀ (Rat, mg/kg/day) | Key Applications |

|---|---|---|---|---|

| N,N′-Dimethyl-N,N′-dinitrosophthalamide | 250.2 | N₂ | 105 | Rubber blowing agent |

| NDMA | 74.1 | - | 0.1 | None (hazardous byproduct) |

| Azodicarbonamide | 116.1 | N₂, CO, NH₃ | N/A | Plastics, food packaging |

Key Research Findings

- Decomposition Efficiency : N,N′-Dimethyl-N,N′-dinitrosophthalamide outperforms sulfonyl hydrazides in gas yield but is less thermally stable than azodicarbonamide .

- Toxicity Profile: While less toxic than NDMA, its nitroso groups necessitate strict handling protocols to avoid carcinogenic risks .

- Structural Isomerism : The terephthalic acid variant (N,N′-dimethyl-N,N′-dinitrosoterephthalamide) may exhibit altered decomposition kinetics due to para-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.